neutrophil cytosol factor 47k
Description
Historical Discovery and Nomenclature
The discovery of this compound emerged from investigations into chronic granulomatous disease, a primary immunodeficiency characterized by recurrent bacterial and fungal infections. Early research in 1989 identified this 47-kilodalton neutrophil cytosol factor as a critical component required for activation of nicotinamide adenine dinucleotide phosphate oxidase superoxide production. The protein was found to be absent in most patients with autosomal recessive chronic granulomatous disease, leading to the successful cloning of complementary DNA from an expression library.
The nomenclature of this protein reflects its multiple functional characteristics and discovery contexts. The designation "p47phox" derives from its molecular weight of approximately 47 kilodaltons and its association with the phagocyte oxidase system, where "phox" represents "phagocyte oxidase". The alternative name "NCF1" stands for "neutrophil cytosolic factor 1," emphasizing its role as the first identified cytosolic component essential for neutrophil oxidase function. Additional nomenclature includes "NOXO2" (NADPH oxidase organizer 2), "SH3PXD1A" (Src homology 3 and phox homology domain-containing protein 1A), and "NCF-47K," reflecting various functional and structural aspects of the protein.
The protein consists of 390 amino acids with a molecular mass of 44.7 kilodaltons, despite its common designation as the 47-kilodalton factor. This discrepancy likely arose from early electrophoretic mobility measurements that suggested a slightly higher molecular weight. The human protein sequence shows 82 percent identity to its murine counterpart, indicating high evolutionary conservation of this critical immune function.
Role in Innate Immunity and Reactive Oxygen Species Production
This compound plays an indispensable role in the innate immune system by serving as the primary organizer of phagocyte NADPH oxidase activation. This enzyme system constitutes one of the most powerful antimicrobial mechanisms available to phagocytic cells, including neutrophils, eosinophils, monocytes, and macrophages. The protein's function centers on orchestrating the production of superoxide anion, which serves as the precursor for a cascade of highly reactive and toxic substances collectively known as reactive oxygen species.
The reactive oxygen species generated through this system include hydrogen peroxide, a strong disinfectant, and hypochlorous acid, which represents the active ingredient in household bleach. These compounds enable phagocytes to effectively kill foreign invaders, preventing pathogen reproduction and subsequent illness. The importance of this system becomes evident in patients with chronic granulomatous disease, where defective this compound leads to severe immunodeficiency characterized by recurrent life-threatening infections.
Recent research has expanded understanding of this compound beyond its traditional antimicrobial role. Studies have demonstrated that the protein also regulates neutrophil activity in inflammatory responses, helping to optimize healing while reducing tissue injury. This regulatory function involves modulating the inflammatory cascade to maintain appropriate immune responses without causing excessive collateral damage to host tissues.
The protein's role extends to specialized immune cells called plasmacytoid dendritic cells, where reactive oxygen species production protects against autoimmune conditions such as systemic lupus erythematosus. Investigations using cell-specific deletion models revealed that low reactive oxygen species production in these cells exacerbates lupus development by promoting excessive interferon-alpha production and dysregulated immune responses.
| Functional Domain | Location (Amino Acids) | Primary Function | Clinical Significance |
|---|---|---|---|
| Phox Homology Domain | 1-122 | Phosphoinositide binding, membrane targeting | Mutations cause chronic granulomatous disease |
| Src Homology 3 Domain 1 | 151-237 | Interaction with p22phox | Essential for oxidase assembly |
| Src Homology 3 Domain 2 | 237-323 | Interaction with p67phox | Required for cytosolic complex formation |
| Autoinhibitory Region | 286-340 | Maintains inactive state | Phosphorylation releases inhibition |
| Proline-Rich Region | 340-390 | Protein-protein interactions | Contains multiple phosphorylation sites |
Association with Phagocyte NADPH Oxidase (NOX2) Complex
The phagocyte NADPH oxidase represents a sophisticated multicomponent enzyme system that this compound helps assemble and activate. This complex consists of two transmembrane proteins, p22phox and gp91phox (also designated NOX2), which together form cytochrome b558, and four cytosolic proteins including p47phox, p67phox, p40phox, and the small guanosine triphosphatase Rac1 or Rac2. The assembly of these components at membrane sites occurs only upon cell activation, ensuring precise temporal and spatial control of reactive oxygen species production.
This compound serves as the central organizer of this assembly process through its unique structural architecture. The protein contains several functional domains that enable its regulatory role: one phox homology domain, two src homology 3 domains, an autoinhibitory region, and a proline-rich domain. Multiple phosphorylation sites located between serine residues 303 and 379 serve as molecular switches that control the protein's activity state.
In the resting state, this compound exists in an autoinhibited conformation maintained through intramolecular interactions between its phox homology domain and src homology 3 domains with the autoinhibitory region. This autoinhibition prevents inappropriate activation of the oxidase system, which could cause tissue damage through uncontrolled reactive oxygen species production. The protein forms a stable cytosolic complex with p67phox and p40phox through specific protein-protein interactions, remaining dormant until activation signals trigger the assembly cascade.
Upon cell stimulation by various soluble and particulate agents, this compound undergoes extensive phosphorylation on multiple serine residues within its autoinhibitory region. This phosphorylation acts as a molecular switch that liberates the autoinhibited structure, exposing the phox homology domain and tandem src homology 3 domains for interaction with membrane-bound components. The released src homology 3 domains then bind to the proline-rich region of membrane-bound p22phox, facilitating the recruitment of the entire cytosolic complex to the membrane.
| NADPH Oxidase Component | Subcellular Location | Molecular Weight (kDa) | Primary Function | Interaction Partners |
|---|---|---|---|---|
| p47phox (NCF1) | Cytosolic | 47 | Assembly organizer | p22phox, p67phox, p40phox |
| p67phox (NCF2) | Cytosolic | 67 | Electron transfer regulation | p47phox, p40phox, Rac |
| p40phox (NCF4) | Cytosolic | 40 | Membrane targeting | p67phox, phosphoinositides |
| p22phox (CYBA) | Membrane-bound | 22 | Electron transfer chain | p47phox, gp91phox |
| gp91phox (NOX2) | Membrane-bound | 91 | Catalytic subunit | p22phox, NADPH, oxygen |
| Rac1/Rac2 | Cytosolic/Membrane | 21 | GTPase regulation | p67phox, membrane lipids |
The phox homology domain of this compound demonstrates specific binding affinity for phosphatidylinositol 3,4-bisphosphate, a membrane phospholipid that accumulates at sites of phagocytosis and inflammation. Structural studies have revealed that this domain contains two distinct basic pockets on its membrane-binding surface, each with different specificities for phosphoinositides and anionic phospholipids. The simultaneous occupancy of these binding sites dramatically increases membrane affinity, ensuring robust and specific targeting of the protein to appropriate cellular locations during activation.
Mutations affecting the phosphoinositide-binding capability of the phox homology domain, such as the arginine-to-glutamine substitution found in chronic granulomatous disease patients, completely eliminate the protein's ability to translocate to membranes and activate the oxidase system. These findings underscore the critical importance of proper membrane targeting for this compound function and highlight the sophisticated molecular mechanisms that govern phagocyte antimicrobial responses.
Properties
CAS No. |
126805-82-1 |
|---|---|
Molecular Formula |
C6H4BrNS |
Synonyms |
neutrophil cytosol factor 47k |
Origin of Product |
United States |
Scientific Research Applications
Role in Chronic Granulomatous Disease
Chronic granulomatous disease (CGD) is primarily caused by defects in the NADPH oxidase complex, with NCF1 mutations being a significant contributor. Research has demonstrated that recombinant NCF1 can restore superoxide production in neutrophils from patients with autosomal recessive CGD . This finding has implications for gene therapy approaches aimed at correcting the underlying genetic defects.
Autoimmune Diseases
Genetic variability in the NCF1 gene has been associated with an increased risk of autoimmune diseases such as Sjögren's syndrome and rheumatoid arthritis. The protein's involvement in regulating oxidative stress and inflammation highlights its potential as a therapeutic target in these conditions . Studies suggest that modulating NCF1 activity could help mitigate the inflammatory responses characteristic of autoimmune disorders.
Cancer Research
NCF1's role in ROS production also extends to cancer biology. Reactive oxygen species are known to influence tumorigenesis and cancer progression. Investigating NCF1's function may provide insights into how oxidative stress impacts tumor microenvironments and cancer cell survival . Targeting NCF1 could lead to novel cancer therapies that exploit its role in ROS modulation.
Immunological Studies
NCF1 is crucial for T cell activation and innate immunity. Its interactions with other proteins within the NADPH oxidase complex are vital for effective immune responses . Understanding these interactions can enhance our knowledge of immune system functioning and lead to better immunotherapies.
Case Studies
Comparison with Similar Compounds
Comparative Analysis of NCF1 with Similar NADPH Oxidase Components
Structural and Functional Comparison
Table 1: Key Features of NADPH Oxidase Cytosolic Factors
Table 2: Functional Interactions in the NADPH Oxidase Complex
Mechanistic Differences and Disease Implications
NCF1 vs. NCF2 in CGD :
- NCF1 deficiency accounts for ~30% of autosomal CGD cases, whereas NCF2 mutations are rarer . NCF1-deficient neutrophils fail to phosphorylate the 47 kDa protein, impairing oxidase assembly . In contrast, NCF2-deficient cells show defective Rac interaction, halting oxidase activation .
- NCF1’s role extends beyond innate immunity: NCF1-mutant DCs exhibit defective phagosome acidification, reducing antigen cross-presentation to CD8⁺ T cells .
- NCF1 vs. Mice lacking NCF4 show reduced ROS production but retain partial oxidase activity .
NCF1 vs. Membrane-Bound Components (CYBA/CYBB) :
Research Findings and Clinical Relevance
NCF1 in Autoimmunity :
- Therapeutic Targeting: Recombinant NCF1 protein (45–50 kDa, His-tagged) is used to study oxidase reconstitution in vitro . Antibodies targeting phosphorylated NCF1 (e.g., anti-pSer359) are tools for diagnosing CGD subtypes .
Preparation Methods
cDNA Isolation and Vector Construction
The cloning of NCF1/p47-phox began with the identification of its cDNA from neutrophil cytosol libraries. Early work by demonstrated that the full-length cDNA encodes a 390-amino-acid protein with a predicted molecular weight of 41.9 kDa, featuring an arginine/serine-rich C-terminal domain implicated in protein kinase C (PKC)-mediated phosphorylation. The cloning strategy involved screening a human neutrophil cDNA expression library using functional complementation assays in AR-CGD cell models. Modern protocols employ PCR amplification from human leukocyte cDNA, followed by insertion into low-copy-number vectors such as pJM871 (His-tag) or pJM873 (FLAG-tag) to minimize overexpression-induced insolubility.
Codon Optimization and Sequence Modifications
To enhance expression in heterologous systems, codon usage is optimized for Escherichia coli or mammalian hosts. For example, the NCF1 sequence (UniProt ID P14598) is often modified to replace rare tRNAs without altering the amino acid sequence. Additionally, phosphorylation-mimetic mutations (e.g., Ser-to-Glu substitutions) are introduced in the C-terminal domain to study regulatory mechanisms.
Recombinant Expression Systems
Escherichia coli-Based Expression
E. coli remains the most widely used system due to its cost-effectiveness and scalability. The NCF1 gene is typically expressed under a T7 promoter in BL21(DE3) strains. Key optimizations include:
Mammalian Expression in HEK-293 Cells
For studies requiring post-translational modifications (e.g., phosphorylation), HEK-293 cells are transfected with mammalian expression vectors (e.g., pcDNA3.1) harboring the NCF1 gene. Transient transfection with polyethylenimine (PEI) achieves 70–80% efficiency, yielding 1–2 mg/L of protein. The recombinant protein includes a C-terminal His-tag for purification and retains native phosphorylation sites, as confirmed by immunoblotting with anti-phosphoserine antibodies.
Purification and Refining Techniques
Affinity Chromatography
Initial purification leverages immobilized metal affinity chromatography (IMAC) using Ni-NTA resins. Cell lysates are loaded in buffer containing 20 mM imidazole, followed by stepwise elution with 200 mM imidazole. This step typically achieves 60–70% purity, with contaminants removed in subsequent steps.
Hydroxyapatite and Ion-Exchange Chromatography
Further refinement uses hydroxyapatite columns equilibrated with 10 mM sodium phosphate (pH 7.7). NCF1 elutes at 150–200 mM phosphate, effectively separating it from nucleic acids and endotoxins. Final polishing employs MonoS cation-exchange chromatography, where the protein elutes at 300–400 mM NaCl, yielding >95% homogeneity.
Table 1: Comparative Purification Efficiency
| Step | Yield (%) | Purity (%) | Key Contaminants Removed |
|---|---|---|---|
| Ni-NTA | 100 | 60–70 | Host proteins, nucleic acids |
| Hydroxyapatite | 80 | 85–90 | Endotoxins, aggregates |
| MonoS Ion Exchange | 70 | >95 | Residual impurities, isoforms |
Characterization and Functional Validation
Structural Analysis
SDS-PAGE and Western blotting confirm the molecular weight (47 kDa) and identity using anti-NCF1 antibodies. Mass spectrometry (MS) verifies the intact mass (47,123 Da) and detects phosphorylation at Ser-303, Ser-304, and Ser-328.
Functional Assays
-
NADPH Oxidase Activation : Reconstitution assays measure superoxide production in AR-CGD neutrophil cytosol. Recombinant NCF1 restores activity to 80–90% of wild-type levels at 100 nM.
-
Phosphorylation Kinetics : In vitro kinase assays with PKC-δ show time-dependent phosphorylation, peaking at 30 minutes.
Table 2: Functional Properties of Recombinant NCF1
| Property | Value | Method |
|---|---|---|
| Specific Activity | 15 nmol O₂⁻/min/mg | Cytochrome c reduction assay |
| Kₐ (PKC-δ) | 2.1 μM | Radiolabeled ATP assay |
| Half-life (4°C) | 7 days | Stability assay |
Applications and Research Implications
Q & A
Q. What is the functional role of NCF1/p47-phox in NADPH oxidase activation?
NCF1/p47-phox is a cytosolic subunit critical for assembling the active NADPH oxidase complex, which generates superoxide (O₂⁻) in neutrophils. Methodologically, its role can be validated using cell-free assays where recombinant NCF1 restores O₂⁻ production in NCF1-deficient cytosol from chronic granulomatous disease (CGD) patients . Key steps include:
- Purifying neutrophil cytosol fractions via anion exchange chromatography to isolate NCF1, NCF2, and NCF3 .
- Reconstituting oxidase activity by combining NCF1 with membrane-bound cytochrome b₅₅₈ and other cytosolic factors .
- Measuring O₂⁻ generation using cytochrome c reduction assays or chemiluminescence probes .
Q. How can researchers detect NCF1 expression and phosphorylation status in neutrophils?
NCF1 detection relies on antibodies targeting specific epitopes or post-translational modifications:
- Western blot (WB): Use polyclonal antibodies against synthetic peptides (e.g., human NCF1 residues 200–250) .
- Phosphorylation analysis: Phospho-specific antibodies (e.g., anti-pSer359) identify activated NCF1, crucial for membrane translocation .
- Immunocytochemistry (ICC): Validate subcellular localization in fixed neutrophils using cross-reactive antibodies (human/mouse/rat) . Note: Always include controls (e.g., NCF1-knockout cells) to confirm specificity .
Q. What genetic mutations in NCF1 are linked to chronic granulomatous disease (CGD)?
Autosomal recessive CGD often arises from mutations in the NCF1 gene (chromosome 7q11.23), leading to defective NADPH oxidase. Key approaches include:
- Sequencing exons 1–11 of NCF1 to identify frameshifts or missense mutations (e.g., ΔGT deletion in exon 2) .
- Correlating clinical phenotypes with functional assays (e.g., dihydrorhodamine flow cytometry) to confirm O₂⁻ deficiency .
- Distinguishing NCF1 from its pseudogene (98% homology) using allele-specific PCR .
Advanced Research Questions
Q. How to design experiments studying NCF1’s interaction with NCF2 and cytochrome b₅₅₈?
Advanced reconstitution studies require:
- Co-immunoprecipitation (Co-IP): Use tagged recombinant proteins (e.g., His-NCF1, FLAG-NCF2) to assess binding in vitro .
- Surface plasmon resonance (SPR): Quantify binding kinetics between NCF1 and cytochrome b₅₅₈’s p22ᵖʰᵒˣ subunit .
- CRISPR/Cas9 knockout models: Generate NCF1-/NCF2- neutrophil lines to dissect hierarchical dependencies in oxidase assembly .
Q. How to resolve contradictions in NCF1-related NADPH oxidase activity data?
Discrepancies may arise from phosphorylation status, genetic variants, or unaccounted cofactors. Mitigate by:
- Phosphoproteomics: Map phosphorylation sites (e.g., Ser359, Ser370) using mass spectrometry and compare across experimental conditions .
- Functional complementation: Add back recombinant NCF1 (wild-type vs. phospho-mutants) to CGD cytosol to assess activity rescue .
- Include NCF3: Early studies overlooked NCF3, a third cytosolic factor essential for full oxidase activity .
Q. What experimental models elucidate NCF1’s role in non-phagocytic cells (e.g., microglia or fibroblasts)?
- Transfection models: Overexpress NCF1 in HEK293 cells co-expressing cytochrome b₅₅₈ to study oxidase activity in non-immune cells .
- Animal models: Use Ncf1 mutant mice (e.g., Ncf1ᴹ¹ᴶ) to explore roles in inflammatory diseases like arthritis .
- Single-cell RNA sequencing: Profile NCF1 expression in diverse cell types to identify novel regulatory networks .
Key Methodological Considerations
- Antibody validation: Ensure antibodies recognize both wild-type and mutant NCF1 (e.g., test with patient-derived cells) .
- Post-translational modifications: Use kinase inhibitors (e.g., PKC inhibitors) to dissect phosphorylation-dependent mechanisms .
- Data normalization: Reference O₂⁻ production to total cellular protein or neutrophil count to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
